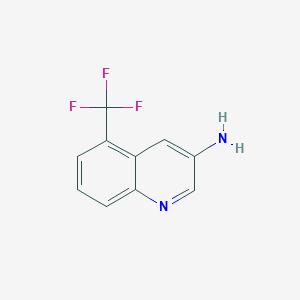

5-(Trifluoromethyl)quinolin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Trifluoromethyl)quinolin-3-amine is a quinoline derivative . Quinoline derivatives have been widely studied for their various biological activities.

Synthesis Analysis

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported for the construction of this scaffold . For example, the condensation of primary aryl amine with β-diketone in acid catalysis, followed by ring closure .Molecular Structure Analysis

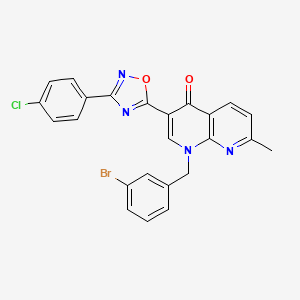

The molecular formula of 5-(Trifluoromethyl)quinolin-3-amine is C10H7F3N2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . Oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied .Physical And Chemical Properties Analysis

The molecular weight of 5-(Trifluoromethyl)quinolin-3-amine is 212.17 g/mol . It has a topological polar surface area of 38.9 Ų . The compound is solid at room temperature .科学的研究の応用

- Boronic Acid Derivatives: Researchers explore the boronic acid group in this compound. Boronic acids participate in Suzuki-Miyaura couplings, a versatile method for forming carbon-carbon bonds. These reactions are fundamental in synthesizing complex molecules.

- Anti-Proliferative Activity : Novel 2-(Trifluoromethyl)quinolin-4-amine derivatives exhibit potent anti-proliferative activity against HeLa cell lines. Their efficacy surpasses that of combretastatin A-4, a known anti-cancer agent .

- Chelating Units : The compound’s amino group allows for the synthesis of ligands. Researchers have used it to create ligands from various amino-substituted arenes and heteroarenes, expanding the toolbox for ligand design .

- Fluoroquinolones : Incorporating fluorine into quinolines enhances biological activity. Fluoroquinolones, a family of fluorinated quinolines, exhibit broad-spectrum antibacterial properties. Notable examples include fluoroquine and mefloquine .

- Enzyme Inhibitors : Synthetic quinolines, including fluorinated derivatives, act as enzyme inhibitors. Their potential applications span antibacterial, antineoplastic, and antiviral therapies .

Medicinal Chemistry and Drug Development

Organic Synthesis and Ligand Design

Biological Activity and Enzyme Inhibition

Agriculture and Liquid Crystals

Cyanine Dyes and Commercial Production

Antimalarial Drug Research

作用機序

Target of Action

Quinoline derivatives are known to exhibit a wide range of pharmacological activities . The trifluoromethyl group also plays an increasingly important role in pharmaceuticals .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The trifluoromethyl group can also influence the reactivity of carbon-centered radical intermediates .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, influencing cellular processes .

Pharmacokinetics

The trifluoromethyl group is known to influence the pharmacokinetic properties of pharmaceutical compounds .

Result of Action

Quinoline derivatives are known to have various effects at the molecular and cellular level .

Action Environment

The trifluoromethyl group is known to influence the stability and reactivity of pharmaceutical compounds .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(trifluoromethyl)quinolin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-2-1-3-9-7(8)4-6(14)5-15-9/h1-5H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCDFMFMGGNQLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)quinolin-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2913496.png)

![7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2913498.png)

![N-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B2913500.png)

![N-Phenylspiro[3.3]heptane-2-carboxamide](/img/structure/B2913504.png)

![N-(4-bromo-2-methylphenyl)-2-[1-(5,6-dichloropyridin-3-yl)-N-methylformamido]acetamide](/img/structure/B2913509.png)

![[1-(4-nitrobenzyl)-1H-indol-3-yl]methanol](/img/structure/B2913516.png)